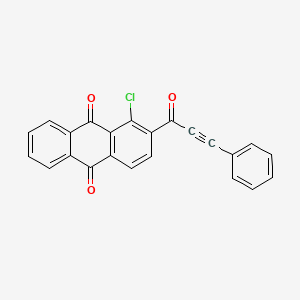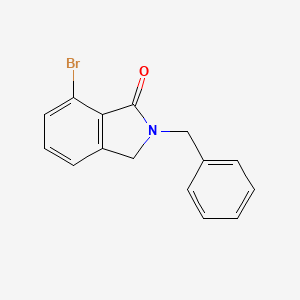![molecular formula C30H22BrN B13139594 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline CAS No. 668493-37-6](/img/structure/B13139594.png)
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to another phenyl ring and an aniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline typically involves the following steps:
Bromination: The initial step involves the bromination of biphenyl to introduce a bromine atom at the para position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Coupling Reaction: The brominated biphenyl is then subjected to a coupling reaction with N,N-diphenylaniline. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under an inert atmosphere.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Chemical Sensors: The compound is utilized in the fabrication of chemical sensors for detecting various analytes.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
作用機序
The mechanism of action of 4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and oxidative stress. Its interaction with these pathways can lead to therapeutic effects in the treatment of diseases such as cancer and infections.
類似化合物との比較
Similar Compounds
4-bromobiphenyl: Lacks the aniline group, making it less versatile in certain applications.
N,N-diphenylaniline:
4-bromo-N,N-diphenylaniline: Similar structure but lacks the additional phenyl ring, impacting its electronic properties.
Uniqueness
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline is unique due to the presence of both the bromine atom and the aniline group, which confer distinct electronic and steric properties. These features make it suitable for a wide range of applications, from materials science to pharmaceuticals.
特性
CAS番号 |
668493-37-6 |
|---|---|
分子式 |
C30H22BrN |
分子量 |
476.4 g/mol |
IUPAC名 |
4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22BrN/c31-27-19-15-25(16-20-27)23-11-13-24(14-12-23)26-17-21-30(22-18-26)32(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H |
InChIキー |
XTQILDRZWIZLMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)


![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)


